molecular formula C6H5Br3N2 B079524 2,4,6-Tribromobenzene-1,3-diamine CAS No. 62477-06-9

2,4,6-Tribromobenzene-1,3-diamine

Cat. No. B079524
CAS RN: 62477-06-9
M. Wt: 344.83 g/mol
InChI Key: NAVMNUFNDGIZTG-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzene-1,3-diamine is a chemical compound with specific functional groups that influence its synthesis, structure, reactivity, and physical and chemical properties. Its study is essential for applications across various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 2,4,6-Tribromobenzene-1,3-diamine, such as the preparation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, involves multi-step chemical reactions starting from simpler bromobenzene derivatives. These processes often utilize halogenation, alkylation, or other substitution reactions to introduce or modify functional groups on the benzene ring (Holst, Schollmeyer, & Meier, 2011).

Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromobenzene-1,3-diamine and related compounds is characterized by the presence of specific substituents that influence the overall molecular geometry, electron distribution, and intramolecular interactions. For instance, studies on similar triazine derivatives show non-planar structures due to rotations about inter-ring C–C bonds, influenced by intermolecular interactions like hydrogen bonds and π–π interactions (Janczak & Kubiak, 2005).

Scientific Research Applications

  • Thermoanalytical Study of Aminoderivatives of 1,3,5-Trinitrobenzene : This study examines thermoanalytical aspects of aminoderivatives, including 1-amino-2,4,6-trinitrobenzene and others, highlighting their stability and thermoanalytical properties (Zeman, 1993).

  • Triazidation of 2,4,6-Trifluorobenzenes : The paper discusses the selective defluorination of various benzenes, leading to the synthesis of new compounds, which may have implications for the use of similar bromobenzene derivatives (Chapyshev & Chernyak, 2013).

  • Synthesis of Soluble and Thermally Stable Polyimides : This study involves the synthesis of a novel unsymmetrical diamine monomer, which may provide insights into the chemical behavior and applications of similar compounds like 2,4,6-Tribromobenzene-1,3-diamine (Ghaemy & Alizadeh, 2009).

  • Molecular Orbitals and UV-Vis Spectra Investigations : This computational study on dibromobenzenes provides insights into the structural and electronic properties of bromobenzene derivatives, which can be crucial in understanding the properties of 2,4,6-Tribromobenzene-1,3-diamine (Wang et al., 2013).

  • Hepatotoxicity of Brominated Benzenes : While this study primarily focuses on the hepatotoxic effects of brominated benzenes, it offers valuable information on the structure-activity relationship that could be relevant to the understanding of 2,4,6-Tribromobenzene-1,3-diamine (Szymańska, 1997).

  • Synthesis of Rubin’s Aldehyde and its Precursor : The paper discusses the efficient synthesis of compounds derived from tribromobenzene, which could provide a framework for the synthesis and applications of 2,4,6-Tribromobenzene-1,3-diamine (Holst, Schollmeyer, & Meier, 2011).

  • Jacobsen Rearrangement of Tribromobenzenes : This study provides insights into the Jacobsen rearrangement of tribromobenzenes, a chemical process that might be relevant to understanding the reactivity and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Nakada et al., 1979).

  • Differential Photohydrodehalogenation Reactivity of Bromobenzenes : This study investigates the photochemical dehalogenation of various bromobenzenes, which can offer insights into the photochemical properties and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Freeman & Haugen, 1998).

Safety And Hazards

The safety information available indicates that 2,4,6-Tribromobenzene-1,3-diamine may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 2,4,6-Tribromobenzene-1,3-diamine are not clear from the available information. It is used as a research compound , but further applications would depend on ongoing research and development.

properties

IUPAC Name

2,4,6-tribromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMNUFNDGIZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570107
Record name 2,4,6-Tribromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromobenzene-1,3-diamine

CAS RN

62477-06-9
Record name 2,4,6-Tribromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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